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Compound of Interest

Compound Name: 3-Chloroquinolin-6-ol
CAS No.: 696612-04-1
Cat. No.: B1592057
\ J

An In-depth Technical Guide to 3-Chloroquinolin-6-ol: Synthesis, Characterization, and
Applications

Abstract

This technical guide provides a comprehensive overview of 3-chloroquinolin-6-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug
discovery. We will delve into its chemical identity, including its definitive CAS number and
structure, outline its physicochemical properties, and propose a robust synthetic pathway.
Furthermore, this guide will detail the expected analytical characterization using modern
spectroscopic technigues (NMR, IR, MS), explore its potential applications grounded in the rich
pharmacology of the quinoline scaffold, and provide essential safety and handling protocols.
This document is intended for an audience of researchers, scientists, and drug development
professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. 3-
Chloroquinolin-6-ol is a substituted quinoline, which is a bicyclic aromatic heterocycle
consisting of a benzene ring fused to a pyridine ring.

o Chemical Name: 3-Chloroquinolin-6-ol

o CAS Number: 696612-04-1[1]
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e Molecular Formula: CoHsCINO[1][2]

The structure consists of a quinoline core with a chlorine atom substituted at the 3-position of
the pyridine ring and a hydroxyl group (-OH) at the 6-position of the benzene ring. This specific
arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name 3-chloroquinolin-6-ol N/A

CAS Number 696612-04-1 Chemsigma[1]

Molecular Formula CoHsCINO Chemsigma, Thoreauchem(1]

[2]

Molecular Weight 179.60 g/mol PubChem (isomer)[3]
, C1=CC2=C(C=C10)N=CC(=C
Canonical SMILES N/A
2)Cl
InChl Key (Generated from structure) N/A

graph "3 Chloroquinolin 6 ol Structure" {
layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define atom positions

N1 [pos="0,1.299!", label="N"];

C2 [pos="1.125,0.65!", label="C"];
C3 [pos="1.125,-0.65!", label="C"];
C4 [pos="0,-1.299!", label="C"];

C4a [pos="-1.125,-0.65!", label="C"];
C5 [pos="-2.25,-1.299!", label="C"];
C6 [pos="-3.375,-0.65!", label="C"];
C7 [pos="-3.375,0.65!", label="C"];
C8 [pos="-2.25,1.299!", label="C"];
C8a [pos="-1.125,0.65!", label="C"];
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Cl [pos="2.25,-1.299!", label="Cl"];
0 [pos="-4.5,-1.299!", label="0"];
HO [pos="-5.0,-0.95!", label="H"];

// Draw bonds

N1 -- C2;
2 -- (C3;
C3 -- (C4;
C4 -- (C4a;
C4a -- (C8a;
C8a -- NI1;
C4a -- (C5;
C5 -- Co6;
c6 -- C7;
C7 -- (8;
C8 -- (C8a;
c3 -- CL;
Ce -- 0;

0 -- HO;

// Double bonds

edge [style=double];

C2 -- N1 [style=solid, len=1.2];
C3 -- C4 [style=solid, len=1.2];
C4a -- C5 [style=solid, len=1l.2];
C6 -- C7 [style=solid, len=1.2];
C8 -- (8a [style=solid, len=1l.2];

}

Caption: 2D Chemical Structure of 3-Chloroquinolin-6-ol.

Proposed Synthetic Strategy

While a direct, published synthesis for 3-chloroquinolin-6-ol is not readily available in peer-
reviewed literature, a logical and efficient pathway can be proposed based on established
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quinoline synthesis methodologies. The Combes quinoline synthesis offers a plausible route
starting from a substituted aniline.

Core Rationale: The synthesis hinges on the acid-catalyzed reaction of a 4-aminophenol with a
B-diketone, followed by a selective chlorination step. This approach is chosen for its reliability
and the commercial availability of starting materials.
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Stage 1: Quinoline Core Formation (Combes Synthesis)  Alternative Stage 2

Acetylacetone o
(B-diketone) G-Hydroxyqumolme)

Condensation Direct Chlorination

4-Aminophenol

(-H20) (e.g., NCS)
(Schiff Base Intermediate) (S-Chloroquinolin-G-oD
Cyclization

(H2S0s4, heat)

G-Hydroxy-2,4-dimethquuinoline)

Activation
(e.g., m-CPBA)

Stage 2: Selective Chlgrination

G-Hydroxy-2,4-dimethyl-lH-quinoIin-3-id9

Chlorination
(e.g., POCIs)

G-ChI0r0-6-hydroxy-2,4-dimethquuino|in9

Demethylation (if necessary)
or alternative route

Final Product:
3-Chloroquinolin-6-ol

Click to download full resolution via product page

Caption: Proposed multi-step synthesis pathway for 3-Chloroquinolin-6-ol.
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Experimental Protocol: A Self-Validating System

Stage 1: Synthesis of 6-Hydroxy-2,4-dimethylquinoline

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-aminophenol (1.0 eq) and acetylacetone (1.1 eq).

Solvent and Catalyst: Add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask
in an ice bath. The acid serves as both the solvent and the cyclization catalyst.

Reaction: Heat the mixture to 110-120 °C for 4-6 hours. The progress can be monitored by
Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed
ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is
~7-8.

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water,
and dried. This crude product is 6-hydroxy-2,4-dimethylquinoline. Purification can be
achieved by recrystallization from ethanol.

Stage 2 (Alternative): Direct Chlorination of 6-Hydroxyquinoline

Causality Note: This alternative is presented as a more direct, though potentially less selective,
route. The hydroxyl group is an activating group, which can lead to multiple chlorination
products. Careful control of stoichiometry and reaction conditions is paramount.

o Reaction Setup: Dissolve 6-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-
Dimethylformamide (DMF) in a flask protected from light.

e Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at 0 °C. The
use of a slight excess of NCS can drive the reaction to completion, but a larger excess risks
over-chlorination.

o Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor by TLC for
the formation of the product and consumption of the starting material.
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o Workup and Purification: Quench the reaction with water and extract the product with ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure. The crude product must be purified by
column chromatography on silica gel to isolate the desired 3-chloro-isomer from other
potential isomers.

Analytical Characterization: Expected Spectral Data

Structural confirmation is a cornerstone of chemical synthesis. Based on the known structure of
3-chloroquinolin-6-ol, the following spectral characteristics are anticipated.

Table 2: Predicted Spectroscopic Data for 3-Chloroquinolin-6-ol
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Technique Functional Group Expected Signal/Peak
) Broad singlet, ~9.0-10.0 ppm
1H NMR Phenolic -OH ]
(can exchange with D20)
Multiple signals (doublets,
Aromatic C-H singlets) in the aromatic
region, ~7.0-8.8 ppm
) 9 distinct signals in the ~110-
13C NMR Aromatic Carbons
160 ppm range
Signal shifted downfield, exact
C-ClI position depends on
environment
Signal significantly downfield,
C-OH g g Yy

~150-160 ppm

IR Spectroscopy

O-H Stretch (Phenol)

Broad peak, ~3200-3500 cm™1

C=C, C=N Stretch

Multiple sharp peaks, ~1500-
1640 cm™?

C-CI Stretch

Peak in the fingerprint region,
~600-800 cm™1

Mass Spec. (El)

Molecular lon (M%)

Peak at m/z = 179

Isotope Peak (M+2)

Peak at m/z = 181, with ~1/3
the intensity of M+ due to 37Cl

isotope

Rationale for Predictions: The predicted NMR chemical shifts are based on the combined

electronic effects of the heterocyclic nitrogen, the electron-withdrawing chlorine, and the

electron-donating hydroxyl group. IR frequencies are standard for the functional groups

present. The mass spectrometry pattern is dictated by the natural abundance of chlorine

isotopes (3>Cl and 3’Cl), providing a definitive signature for a monochlorinated compound[4].

Applications in Research and Drug Development
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The quinoline scaffold is a "privileged structure” in medicinal chemistry, forming the core of
numerous approved drugs and clinical candidates.[5] The specific combination of a chloro- and
a hydroxyl-substituent on this scaffold makes 3-chloroquinolin-6-ol a valuable building block
for drug discovery.

e Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity.[5] The
hydroxyl group at the 6-position can serve as a handle for further derivatization to improve
potency or target specificity, while the chlorine at the 3-position can modulate electronic
properties and metabolic stability.

» Antimicrobial and Antiviral Agents: The quinoline core is present in famous antimalarial drugs
(e.g., chloroquine). Halogenated quinolines are widely explored for broad-spectrum
antimicrobial and antiviral activities.[5][6]

o CNS-Active Agents: Derivatives of 3-chloroquinoline have been patented for their potential
use as hypnotics, anticonvulsants, and anxiolytics, suggesting that this core structure can
interact with targets in the central nervous system.[7]

» Kinase Inhibitors: The quinoline ring system is a common scaffold for kinase inhibitors used
in oncology. The substituents on 3-chloroquinolin-6-ol could be tailored to fit into the ATP-
binding pocket of various kinases.

Potential Therapeutic Areas

Derivatization & Screening » ' Anticancer Agents)

Bioisosteric Replacement (Antimicrobial Agents)

CNS Drugs
(Kinase Inhibitors)

3-Chloroquinolin-6-ol
(Core Scaffold)

Structure-Based Design
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Click to download full resolution via product page
Caption: Role of 3-Chloroquinolin-6-ol as a scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloroquinolin-6-ol is not widely available,
data from structurally related compounds like 6-chloroquinoline and 6-hydroxyquinoline can be
used to infer its hazard profile.

o Primary Hazards: Expected to be an irritant to the skin and eyes.[8][9] May be harmful if
swallowed, inhaled, or absorbed through the skin.[9][10]

e Handling Precautions:

[¢]

Use in a well-ventilated area or a chemical fume hood.[11][12]

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

o

Avoid generating dust.

o

Wash hands thoroughly after handling.[9]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[11][13]

Crucial Note: This information is for guidance only. Always consult the specific SDS provided by
the supplier before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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